molecular formula C7H10O B6253271 3-ethynyl-2-methyloxolane, Mixture of diastereomers CAS No. 2117402-68-1

3-ethynyl-2-methyloxolane, Mixture of diastereomers

Cat. No.: B6253271
CAS No.: 2117402-68-1
M. Wt: 110.2
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Description

3-ethynyl-2-methyloxolane, a mixture of diastereomers, is an organic compound with the molecular formula C7H10O. This compound is characterized by the presence of an ethynyl group attached to the second carbon of a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-methyloxolane typically involves the reaction of 2-methyloxolane with an ethynylating agent under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of a boron reagent and a palladium catalyst to form the desired ethynylated product.

Industrial Production Methods

Industrial production of 3-ethynyl-2-methyloxolane may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methyloxolane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-ethynyl-2-methyloxolane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methyloxolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynyl-2-methyloxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethynyl functionality is required.

Properties

CAS No.

2117402-68-1

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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